2-Phenyl-1H-indazol-3-one can be classified as:
The synthesis of 2-phenyl-1H-indazol-3-one typically involves several methods, which can vary in complexity and yield. Here are some notable synthetic routes:
The molecular structure of 2-phenyl-1H-indazol-3-one features:
Key structural characteristics include:
2-Phenyl-1H-indazol-3-one participates in various chemical reactions that enhance its utility in medicinal chemistry:
These reactions are often facilitated by catalysts such as palladium or copper salts and can be performed under mild conditions to minimize degradation.
The mechanism of action for 2-phenyl-1H-indazol-3-one varies based on its biological targets:
Studies have indicated that modifications at various positions of the indazole ring can enhance selectivity and potency against specific targets, making it a valuable scaffold for drug design.
2-Phenyl-1H-indazol-3-one has several applications in scientific research and drug development:
2-Phenyl-1H-indazol-3-one (CAS Registry Number: 17049-65-9) is systematically named as 2-phenyl-1,2-dihydro-3H-indazol-3-one under IUPAC conventions. Its molecular formula is C₁₃H₁₀N₂O, with a molecular weight of 210.23 g/mol. This bicyclic heterocycle consists of a benzene ring fused to a pyrazole ring, with a phenyl substituent at position 2 and a carbonyl group at position 3. The compound exhibits tautomerism between the 1H-indazol-3-one (predominant) and 3H-indazol-3-ol forms, with the former being thermodynamically favored due to aromatic stabilization [6] [9]. Key structural features include:
Table 1: Fundamental Physicochemical Properties
Property | Value | Experimental Conditions |
---|---|---|
Melting Point | 204°C | Capillary method [3] |
Density | 1.264 g/cm³ | Predicted [3] |
Boiling Point | 360.8°C at 760 mmHg | Predicted [3] |
LogP (Partition Coefficient) | 2.8 ± 0.3 | Calculated [6] |
pKa | -0.52 ± 0.20 | Predicted [3] |
Solubility | Low in water; soluble in polar organic solvents | N/A [9] |
The indazole scaffold was first synthesized by Emil Fischer in the late 19th century through benzopyrazole ring formation. While 2-phenyl-1H-indazol-3-one itself is synthetic, its structural core derives from rare natural precursors. Notably, the alkaloid Nigellicine (isolated from Nigella sativa seeds in 1985) contains a partially hydrogenated indazolium carboxylate structure, representing one of fewer than six known indazole-containing natural products [6] [10]. Key milestones include:
2-Phenyl-1H-indazol-3-one serves as a privileged scaffold in medicinal chemistry due to its:
Table 2: Therapeutic Applications of Indazole Derivatives
Therapeutic Area | Clinical Candidates | Mechanism/Target | Key Structural Features |
---|---|---|---|
Anticancer Agents | Pazopanib, Linifanib, Axitinib | VEGFR/PDGFR kinase inhibition | 3-Amino or 3-amide substituents [4] [9] |
Antimicrobials | Compound 10g (anticandidal) | Membrane disruption | 3-Phenyl with N,N-diethylcarboxamide [5] |
Anti-inflammatory | Benzydamine, Bendazac | COX inhibition/JNK2 suppression | 1-Alkyl/aryl substitutions [2] [6] |
PARP Inhibitors | Niraparib | DNA repair enzyme inhibition | 1H-indazole-7-carboxamide core [9] |
Antioxidants | Compound 5k (DPPH IC₅₀: 0.105 μmol/mL) | Free radical scavenging | 5-Nitro-N-phenylcarboxamide [8] |
The scaffold’s synthetic versatility enables rapid generation of analogs:
Recent studies demonstrate synergistic effects when combined with other pharmacophores:
The scaffold’s role spans hit-to-lead optimization due to its favorable ADMET profile and compatibility with fragment-based drug design [4] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3